molecular formula C12H11ClFN3 B13435277 2-chloro-N-(4-fluorophenethyl)pyrimidin-4-amine

2-chloro-N-(4-fluorophenethyl)pyrimidin-4-amine

Cat. No.: B13435277
M. Wt: 251.69 g/mol
InChI Key: XTCUXXISOUBSTN-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenethyl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluorophenethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-fluorophenethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dimethylformamide (DMF), and the reaction is typically catalyzed by a base such as potassium carbonate (K2CO3).

    Procedure: The 2-chloropyrimidine is reacted with 4-fluorophenethylamine in the presence of the base and solvent. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluorophenethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (R-SH). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-chloro-N-(4-fluorophenethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral drugs.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorophenethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate phosphorylation. This inhibition can lead to the modulation of signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: This compound has a similar pyrimidine core but with different substituents, leading to variations in its chemical properties and applications.

    2-chloro-4-(trifluoromethyl)pyrimidine: Another related compound with a trifluoromethyl group, which can influence its reactivity and biological activity.

    N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: This compound features a pyrimidine ring fused with an indazole moiety, offering unique structural and functional properties.

Uniqueness

2-chloro-N-(4-fluorophenethyl)pyrimidin-4-amine is unique due to the presence of the 4-fluorophenethyl group, which can enhance its binding affinity to specific targets and improve its pharmacokinetic properties. This makes it a valuable compound for the development of new therapeutic agents and other applications.

Properties

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine

InChI

InChI=1S/C12H11ClFN3/c13-12-16-8-6-11(17-12)15-7-5-9-1-3-10(14)4-2-9/h1-4,6,8H,5,7H2,(H,15,16,17)

InChI Key

XTCUXXISOUBSTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC(=NC=C2)Cl)F

Origin of Product

United States

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